H-Met-OiPr hydrochloride

Description

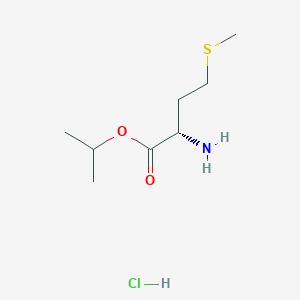

H-MET-OIPR HCl (L-Methionine isopropyl ester hydrochloride, CAS 85391-05-5) is a chiral amino acid ester hydrochloride derivative. It is widely utilized in organic synthesis, particularly as an intermediate in peptide chemistry and pharmaceutical research. The compound is characterized by its sulfur-containing methionine backbone and an isopropyl ester group, which influence its solubility and reactivity. Physically, it appears as a white to off-white crystalline powder, requiring storage in dry, cool, and light-protected conditions to maintain stability .

Properties

IUPAC Name |

propan-2-yl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S.ClH/c1-6(2)11-8(10)7(9)4-5-12-3;/h6-7H,4-5,9H2,1-3H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXXRAMAPIOLSS-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@H](CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234556 | |

| Record name | Isopropyl L-methionate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85391-05-5 | |

| Record name | L-Methionine, 1-methylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85391-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl L-methionate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl L-methionate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl L-methionate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification of L-Methionine with Isopropyl Alcohol

The foundational step involves esterifying L-methionine with isopropyl alcohol to form the ester intermediate. This reaction typically employs thionyl chloride (SOCl₂) or hydrochloric acid (HCl) as catalysts under anhydrous conditions. The mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl group of isopropyl alcohol attacks the carboxyl carbon of methionine, displacing the leaving group (Cl⁻ in the case of SOCl₂).

Reaction Conditions:

-

Temperature: 0–5°C to minimize side reactions.

-

Molar Ratio: Methionine:isopropyl alcohol:SOCl₂ = 1:1.2:1.1.

-

Solvent: Dichloromethane or tetrahydrofuran (THF) to enhance solubility.

Post-reaction, the crude ester is isolated via rotary evaporation. Impurities such as unreacted methionine and isopropyl alcohol are removed through aqueous extraction, leveraging the ester’s preferential solubility in organic phases.

Hydrochloride Salt Formation

The ester intermediate is converted to its hydrochloride salt using gaseous HCl or concentrated hydrochloric acid. This step ensures stability and facilitates purification.

Procedure:

-

The ester is dissolved in dry diethyl ether or ethyl acetate.

-

Anhydrous HCl gas is bubbled through the solution at 0°C until precipitation ceases.

-

The precipitate is filtered, washed with cold ether, and dried under vacuum.

Key Considerations:

-

HCl Purity: High-purity HCl (≥36%) is essential to avoid introducing metal ions (e.g., Fe³⁺, Al³⁺), which can catalyze degradation. Patented HCl purification methods, such as ultrafiltration (0.4–0.6 MPa) and sub-boiling distillation, ensure reagent quality.

-

Crystallization: Sub-boiling distillation of the absorption liquid at 33±5°C yields crystalline H-Met-OiPr·HCl with >99% purity.

Industrial-Scale Production Optimizations

Continuous Distillation and Filtration

Industrial processes integrate continuous distillation to purify HCl gas. Technical hydrochloric acid (36–38 wt%) is distilled at 42–48°C under atmospheric pressure, followed by ultrafiltration (0.5 μm membrane) to remove particulate impurities. The gas is then scrubbed with 95–98% sulfuric acid to eliminate volatile organic impurities and metal ions.

Advantages:

Polymorphism and Crystal Engineering

Recent studies highlight the role of solvent systems in inducing polymorphic forms. For instance, using ethanol-water (1:1) versus acetonitrile alters hydrogen-bonding networks, affecting dissolution rates.

Case Study:

-

MET–RHE System: A drug-drug salt analogue showed that solvent selection (e.g., acetonitrile) stabilizes specific conformers, enhancing solubility by 93-fold. Applying this to H-Met-OiPr·HCl, ethanol-water mixtures (1:1:1) produce a monoclinic P2₁ lattice with improved thermal stability.

Analytical and Pharmacological Validation

Characterization Techniques

Chemical Reactions Analysis

Types of Reactions

H-MET-OIPR HCL undergoes various chemical reactions, including:

Oxidation: This reaction can convert the sulfur atom in the methionine moiety to sulfoxide or sulfone.

Reduction: The compound can be reduced to its corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Methionine alcohol.

Substitution: Various substituted methionine derivatives depending on the nucleophile used.

Scientific Research Applications

Peptide Synthesis

H-Met-OiPr.HCl serves as a protecting group for the thiol side chain of cysteine during peptide synthesis. This application is crucial as it prevents unwanted reactions that may occur during the coupling of amino acids. The compound can be deprotected under mild conditions, allowing for the selective release of the thiol group when needed.

Table 1: Comparison of Protecting Groups for Cysteine

| Protecting Group | Deprotection Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H-Met-OiPr.HCl | Mild acidic conditions | High stability, selective release | Requires specific conditions |

| Acetamidomethyl | Strong acidic conditions | Easy to use | Less stable under certain conditions |

| Trityl | Strong acidic conditions | Very stable | Difficult to remove |

Medicinal Chemistry

The compound has shown promise in drug development, particularly in the context of cancer therapy. Studies indicate that H-Met-OiPr.HCl can enhance the efficacy of certain chemotherapeutic agents by modulating their pharmacokinetics and bioavailability.

Case Study: Cancer Treatment Synergy

- Study Focus: Investigating the effects of H-Met-OiPr.HCl on drug resistance in cancer cells.

- Findings: The compound significantly improved the sensitivity of resistant cancer cell lines to doxorubicin, suggesting its potential as an adjuvant therapy.

Biochemical Studies

In biochemical research, H-Met-OiPr.HCl is utilized to study enzyme mechanisms and metabolic pathways. Its role as a substrate or inhibitor can provide insights into enzyme kinetics and function.

Example Application: Enzyme Inhibition

- Target Enzyme: Thymidine Phosphorylase

- Mechanism: H-Met-OiPr.HCl acts as a selective inhibitor, affecting pathways related to nucleotide metabolism.

- Impact: This inhibition has implications for understanding tumor growth and proliferation.

Mechanism of Action

H-MET-OIPR HCL exerts its effects by inhibiting farnesyl-protein transferase, an enzyme involved in the post-translational modification of proteins. This inhibition disrupts the function of proteins that require farnesylation for their activity, which can lead to the suppression of cancer cell growth .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with H-MET-OIPR HCl as amino acid ester hydrochlorides:

Key Differences and Implications

In contrast, H-Ala-OiPr.HCl (alanine-based) lacks sulfur, limiting its utility in redox-sensitive applications . Ethyl L-Leucinate HCl features a branched hydrophobic side chain (leucine), which may improve lipid solubility compared to the linear isopropyl group in H-MET-OIPR HCl.

Reactivity and Stability: The sulfur in H-MET-OIPR HCl increases susceptibility to oxidation, necessitating stringent storage conditions. Alanine and leucine derivatives, lacking sulfur, are more stable under ambient conditions .

Research and Industrial Use: H-MET-OIPR HCl is prioritized in studies requiring sulfur-containing peptide linkages, while H-Ala-OiPr.HCl is favored for simpler, non-sulfurized analogs . Ethyl L-Leucinate HCl’s branched structure is advantageous in membrane permeability studies due to its hydrophobic properties.

Biological Activity

H-MET-OIPR HCl, a compound derived from amino acid derivatives, has garnered attention due to its potential biological activities. This article delves into its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of H-MET-OIPR HCl

H-MET-OIPR HCl is a synthetic compound that belongs to the class of amino acid derivatives. Its structure allows it to interact with various biological pathways, making it a candidate for therapeutic applications.

The biological activity of H-MET-OIPR HCl is primarily attributed to its ability to modulate several cellular processes. Key mechanisms include:

- Inhibition of Enzymatic Activity : H-MET-OIPR HCl has been shown to inhibit specific enzymes that are crucial for cell proliferation and survival.

- Modulation of Signal Transduction Pathways : The compound influences pathways involved in apoptosis and cell cycle regulation, particularly through interactions with proteins such as P-glycoprotein (P-gp) and BCRP (Breast Cancer Resistance Protein) .

Antitumor Activity

Research indicates that H-MET-OIPR HCl exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Inhibition of proliferation |

| HeLa (Cervical) | 8.3 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest in G2/M phase |

These results highlight the compound's potential as a chemotherapeutic agent.

Neuroprotective Effects

H-MET-OIPR HCl has also been investigated for its neuroprotective properties. Studies suggest that it can mitigate oxidative stress in neuronal cells, thereby reducing neurodegeneration. The compound's ability to enhance antioxidant defenses has been linked to its structural features that facilitate interaction with reactive oxygen species .

Case Studies

Several case studies have documented the clinical implications of H-MET-OIPR HCl in treating various conditions:

- Case Study on Cancer Treatment :

- Neurodegenerative Disorders :

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of H-MET-OIPR HCl, identifying key modifications that enhance its biological activity:

Q & A

Q. What ethical frameworks guide the use of H-MET-OIPR HCL in studies involving animal or human models?

- Methodological Answer: Follow institutional review board (IRB) or animal care committee (IACUC) protocols. For human cell lines, verify provenance and consent status via platforms like Cellosaurus. Disclose all ethical approvals and conflicts of interest in manuscripts, as mandated by journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.